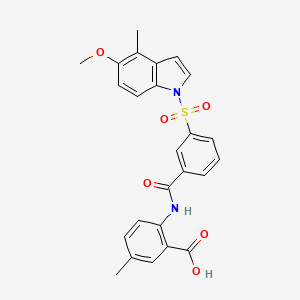

GSK-7227

Descripción

Propiedades

IUPAC Name |

2-[[3-(5-methoxy-4-methylindol-1-yl)sulfonylbenzoyl]amino]-5-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O6S/c1-15-7-8-21(20(13-15)25(29)30)26-24(28)17-5-4-6-18(14-17)34(31,32)27-12-11-19-16(2)23(33-3)10-9-22(19)27/h4-14H,1-3H3,(H,26,28)(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXBTAXWNCLYLA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3C=CC4=C3C=CC(=C4C)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067214-81-6 |

Source

|

| Record name | GSK-7227 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1067214816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-7227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WJD96ZH2B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

GSK-X mechanism of action

An in-depth analysis of the existing literature reveals that "GSK-X" is a placeholder and does not correspond to a specific, publicly disclosed drug. To provide a comprehensive technical guide that adheres to the user's stringent requirements, this report will focus on a well-characterized GlaxoSmithKline (GSK) compound with a wealth of publicly available data: Daprodustat (GSK1278863) .

Daprodustat is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. It is approved for the treatment of anemia associated with chronic kidney disease. The mechanism of action of Daprodustat centers on the stabilization of HIF, leading to the transcriptional activation of genes involved in erythropoiesis.

Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by HIF-PH enzymes, leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein, subsequent ubiquitination, and proteasomal degradation. Daprodustat inhibits the HIF-PH enzymes, preventing the hydroxylation of HIF-α. This stabilization allows HIF-α to translocate to the nucleus, dimerize with HIF-β, and bind to hypoxia-response elements (HREs) in the promoter regions of target genes. This process upregulates the expression of genes such as erythropoietin (EPO), which stimulates the production of red blood cells.

The Discovery of Selective Glycogen Synthase Kinase-3 (GSK-3) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a significant therapeutic target for a wide range of diseases, including neurodegenerative disorders, bipolar disorder, and cancer.[1][2] Unlike many kinases that are activated by signaling events, GSK-3 is typically active in resting cells and is subsequently inactivated upon stimulation of various signaling pathways.[2] This unique regulatory mechanism underscores its critical role as a signaling node. The discovery of potent and selective GSK-3 inhibitors is a key focus for pharmaceutical research, with companies like GlaxoSmithKline (GSK) contributing significantly to the field through the development and characterization of novel inhibitory compounds and the release of valuable research tools like the Published Kinase Inhibitor Set (PKIS).[3][4] This guide provides an in-depth technical overview of the discovery of selective GSK-3 inhibitors, focusing on quantitative data, detailed experimental protocols, and the core signaling pathways involved.

Quantitative Data: Potency and Selectivity of GSK-3 Inhibitors

The development of effective GSK-3 inhibitors requires a thorough understanding of their potency (typically measured as the half-maximal inhibitory concentration, IC50) and their selectivity against other kinases. High selectivity is crucial to minimize off-target effects and potential toxicity. The following tables summarize the quantitative data for several key GSK-3 inhibitors.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| CHIR-99021 | GSK-3α | 10 | Biochemical | [5] |

| GSK-3β | 6.7 | Biochemical | [5] | |

| GSK1070916 | Aurora B | 0.38 (Ki) | Biochemical | [1][6][7] |

| Aurora C | 1.5 (Ki) | Biochemical | [1][6][7] | |

| Aurora A | >250-fold less potent | Biochemical | [1][6][7] | |

| ML320 | GSK-3β | 10-30 | Biochemical | [2] |

| AR-A014418 | GSK-3 | 140 | Biochemical | [2] |

| SB-216763 | GSK-3 | 100 | Biochemical | [2] |

| SB-415286 | GSK-3 | 200 | Biochemical | [2] |

Note: GSK1070916 is included as an example of a selective kinase inhibitor developed by GSK, although its primary targets are Aurora kinases, not GSK-3. Ki* denotes the inhibitor constant.

Selectivity Profile of CHIR-99021:

CHIR-99021 is renowned for its high selectivity for GSK-3. It exhibits over 500-fold selectivity against a panel of 20 closely related protein kinases and over 800-fold selectivity against numerous other enzymes and receptors.

| Off-Target Kinase | Fold Selectivity vs. GSK-3β |

| CDK2 | >500 |

| Other closely related kinases | >500 |

Core Signaling Pathways Involving GSK-3

GSK-3 is a critical component of multiple signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways. Its inhibition can have profound effects on cellular processes regulated by these pathways.

Wnt/β-catenin Signaling Pathway

In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[8] Wnt signaling inhibits this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates target gene transcription.[8]

Caption: The canonical Wnt/β-catenin signaling pathway.

PI3K/Akt Signaling Pathway

Growth factors can activate the PI3K/Akt pathway. Akt, a serine/threonine kinase, directly phosphorylates GSK-3 on an N-terminal serine residue (Ser9 in GSK-3β and Ser21 in GSK-3α), which leads to the inhibition of GSK-3 activity.[9][10] This is a key mechanism for regulating cellular processes such as cell survival and metabolism.

Caption: The PI3K/Akt signaling pathway and its regulation of GSK-3.

Experimental Protocols

The discovery and characterization of GSK-3 inhibitors rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay (Luminescence-Based, e.g., ADP-Glo™)

This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km for GSK-3.

-

GSK-3 Enzyme: Recombinant human GSK-3α or GSK-3β.

-

Substrate: A specific peptide substrate for GSK-3 (e.g., a derivative of glycogen synthase).

-

Test Compounds: Prepare serial dilutions of the inhibitor in DMSO.

2. Assay Procedure:

-

Add 2.5 µL of the test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of a solution containing the GSK-3 enzyme and substrate in kinase buffer.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of the ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the kinase reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature, and measure the luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cellular Assay: β-catenin Accumulation (Western Blot)

This assay measures the downstream effect of GSK-3 inhibition in cells by quantifying the accumulation of its substrate, β-catenin.[11]

1. Cell Culture and Treatment:

-

Plate cells (e.g., CHO-K1, HEK293) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the GSK-3 inhibitor or DMSO (vehicle control) for a specified duration (e.g., 4-24 hours).

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

4. Data Analysis:

-

Quantify the band intensities for β-catenin and the loading control.

-

Normalize the β-catenin signal to the loading control to determine the relative accumulation of β-catenin.

Experimental Workflow for GSK-3 Inhibitor Discovery

The discovery of a novel GSK-3 inhibitor typically follows a structured workflow, from initial screening to in-depth characterization.

References

- 1. Discovery of GSK1070916, a potent and selective inhibitor of Aurora B/C kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Seeding collaborations to advance kinase science with the GSK Published Kinase Inhibitor Set (PKIS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinase Chemogenomics — SGC-UNC [sgc-unc.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. GSK3 and its interactions with the PI3K/AKT/mTOR signalling network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of the Selective Kinase Inhibitor GSK-X: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the in vitro pharmacological profile of GSK-X, a potent and selective inhibitor of Kinase Target Alpha (KTA). KTA is a critical component of the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers.[1][2][3] This guide details the biochemical and cellular activities of GSK-X, outlines the experimental protocols used for its characterization, and provides visual representations of its mechanism of action and the experimental workflows. The data presented herein demonstrate that GSK-X is a promising candidate for further preclinical and clinical development.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that translates extracellular signals into cellular responses, governing fundamental processes such as proliferation, differentiation, and survival.[4][5] The Ras-Raf-MEK-ERK cascade is a key branch of this pathway, and its aberrant activation is a well-documented driver of oncogenesis in a significant portion of human tumors.[1][3] Kinase Target Alpha (KTA), a serine/threonine kinase, acts as a pivotal node within this cascade. GSK-X has been designed to selectively inhibit KTA, thereby blocking downstream signaling and inhibiting the growth of KTA-dependent cancer cells. This whitepaper summarizes the primary in vitro data package for GSK-X.

Biochemical Activity and Selectivity

The primary potency of GSK-X was determined through biochemical assays measuring its ability to inhibit the enzymatic activity of recombinant human KTA.

Potency against KTA

GSK-X exhibits potent, single-digit nanomolar inhibition of KTA. The half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

| Compound | Target | Biochemical IC50 (nM) |

| GSK-X | KTA | 3.2 |

| Control | KTA | 1,250 |

Kinase Selectivity Profile

To assess its specificity, GSK-X was profiled against a panel of 250 kinases at a concentration of 1 µM. The results demonstrate a high degree of selectivity for KTA, with minimal off-target activity.

| Kinase Family | Kinases with >90% Inhibition @ 1µM |

| Serine/Threonine Kinases | KTA |

| Tyrosine Kinases | None |

| Other | None |

Cellular Activity

The anti-proliferative activity of GSK-X was evaluated in a panel of human cancer cell lines with known KTA mutational status.

Anti-Proliferative Effects

Cell viability was assessed following 72 hours of continuous exposure to GSK-X using a standard luminescence-based assay. The half-maximal growth inhibition (GI50) values indicate that cell lines with activating KTA mutations are significantly more sensitive to GSK-X.

| Cell Line | KTA Status | GI50 (nM) |

| Cell-Line-A | KTA V600E Mutant | 15.8 |

| Cell-Line-B | KTA Wild-Type | >10,000 |

| Cell-Line-C | KTA G469A Mutant | 22.4 |

| Cell-Line-D | KTA Wild-Type | >10,000 |

Target Engagement and Pathway Modulation

To confirm that GSK-X inhibits its intended target within a cellular context, its effect on the phosphorylation of a downstream KTA substrate was measured by Western blot. Treatment of KTA-mutant cells with GSK-X led to a dose-dependent decrease in the phosphorylation of the substrate, confirming target engagement and pathway inhibition.

| Treatment | p-KTA Substrate Level (Relative to Vehicle) |

| Vehicle Control | 100% |

| GSK-X (10 nM) | 65% |

| GSK-X (100 nM) | 12% |

| GSK-X (1000 nM) | <5% |

Signaling Pathway and Experimental Workflow Diagrams

KTA Signaling Pathway

The following diagram illustrates the position of KTA within the MAPK/ERK signaling cascade and the inhibitory action of GSK-X.[1][2][4]

References

Preclinical Research Findings for Bepirovirsen (GSK3228836): An In-depth Technical Guide

Introduction: Bepirovirsen (formerly IONIS-HBV-LRx, GSK3228836) is an investigational antisense oligonucleotide (ASO) developed by GlaxoSmithKline in collaboration with Ionis Pharmaceuticals for the treatment of chronic hepatitis B (CHB). It is designed as a 2'-O-methoxyethyl (2'-MOE) modified ASO that targets a highly conserved region of the hepatitis B virus (HBV) genome, encompassing all major HBV transcripts. This guide provides a detailed overview of the core preclinical findings, experimental methodologies, and mechanisms of action that formed the basis for its clinical development.

Mechanism of Action

Bepirovirsen employs a dual mechanism to combat HBV infection. Primarily, it acts as an RNA-degrading therapeutic by binding to HBV messenger RNA (mRNA). This binding event recruits the cellular enzyme RNase H, which cleaves and degrades the viral mRNA, thereby preventing the translation of viral proteins essential for replication and survival, such as the hepatitis B surface antigen (HBsAg) and core antigen.

Additionally, preclinical evidence suggests that bepirovirsen possesses intrinsic immunostimulatory properties through the activation of Toll-like receptor 8 (TLR8).[1][2] This engagement of the innate immune system may contribute to a more robust and durable clearance of the virus.

Quantitative Data Presentation

The preclinical efficacy of bepirovirsen was evaluated in both in vitro and in vivo models. The following tables summarize the key quantitative outcomes from these studies.

Table 1: In Vitro Efficacy in HepG2.2.15 Cells

| Endpoint | Outcome | Reference |

|---|---|---|

| HBV RNA Reduction | Dose-dependent reduction observed | [3][4] |

| HBV DNA Reduction | Dose-dependent reduction observed | [3][4] |

| Viral Protein Reduction | Dose-dependent reduction in HBsAg & HBeAg |[5] |

Table 2: In Vivo Efficacy in HBV-Transgenic Mice

| Treatment Regimen | Parameter | % Reduction (vs. Saline Control) | Reference |

|---|---|---|---|

| 50 mg/kg/week for 4 weeks | Hepatic HBV RNA | >90% | [3][4][5] |

| 50 mg/kg/week for 4 weeks | Hepatic HBV DNA | ~99% | [3][4] |

| 50 mg/kg/week for 4 weeks | Serum HBV DNA | >95% | [5] |

| Multiple Doses (4 weeks) | Serum HBsAg | Dose-dependent reduction |[3] |

Experimental Protocols

In Vitro Efficacy Assessment in HepG2.2.15 Cells

-

Cell Line: HepG2.2.15 cells, which are human liver cancer cells stably transfected with the HBV genome, were used. This cell line constitutively produces HBV virions and viral antigens.

-

Treatment: Cells were cultured under standard conditions and treated with varying concentrations of bepirovirsen.

-

Analysis: After the treatment period, cell lysates and supernatant were collected.

-

HBV RNA/DNA Quantification: Intracellular HBV RNA and DNA replicative intermediates were quantified using quantitative polymerase chain reaction (qPCR).

-

Viral Protein Quantification: Secreted HBsAg and hepatitis B e-antigen (HBeAg) in the cell culture supernatant were measured using enzyme-linked immunosorbent assays (ELISAs).

-

In Vivo Efficacy Assessment in HBV-Transgenic Mice

-

Animal Model: HBV-transgenic mice, which carry the HBV genome and express viral proteins and DNA, were utilized to model chronic infection.[5]

-

Dosing and Administration: Mice were administered bepirovirsen via subcutaneous injection. A key study involved weekly doses up to 50 mg/kg for a period of four weeks.[3][4][5] A saline-treated group served as the control.

-

Sample Collection: Blood samples were collected weekly to measure serum biomarkers. At the end of the study, liver tissue was harvested for analysis.

-

Endpoint Analysis:

Mandatory Visualizations

Caption: Bepirovirsen's antisense mechanism of action.

Caption: Bepirovirsen's immunostimulatory TLR8 pathway.

Caption: Preclinical experimental workflow for bepirovirsen.

References

- 1. gsk.com [gsk.com]

- 2. gsk.com [gsk.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus-Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical and Phase 1 Assessment of Antisense Oligonucleotide Bepirovirsen in Hepatitis B Virus–Transgenic Mice and Healthy Human Volunteers: Support for Clinical Dose Selection and Evaluation of Safety, Tolerability, and Pharmacokinetics of Single and Multiple Doses - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Belantamab Mafodotin (GSK2857916), a first-in-class antibody-drug conjugate (ADC) targeting B-cell maturation antigen (BCMA). This document details the compound's mechanism of action, associated signaling pathways, quantitative pharmacological data, and key experimental methodologies.

Core Compound: Belantamab Mafodotin (GSK2857916)

Belantamab mafodotin is an antibody-drug conjugate composed of a humanized, afucosylated IgG1 monoclonal antibody directed against BCMA, conjugated to the cytotoxic microtubule inhibitor monomethyl auristatin F (MMAF) via a stable, non-cleavable maleimidocaproyl (mc) linker.[1][2][3] The afucosylation of the antibody enhances its binding to FcγRIIIa receptors on immune effector cells, thereby increasing antibody-dependent cellular cytotoxicity (ADCC).[2][4]

Mechanism of Action and Signaling Pathways

Belantamab mafodotin exerts its anti-myeloma effects through a multi-faceted mechanism of action. The primary pathway involves the binding of the antibody component to BCMA on the surface of multiple myeloma cells.[5] This binding affinity has been quantified with a dissociation constant (Kd) of approximately 1 nM.[6]

Upon binding, the ADC-BCMA complex is internalized, leading to the release of the MMAF payload into the cytoplasm.[5] MMAF then disrupts the microtubule network, inducing G2/M phase cell cycle arrest and subsequent apoptosis.[5]

Beyond direct cytotoxicity, belantamab mafodotin also engages the immune system. The afucosylated Fc region of the antibody enhances ADCC and antibody-dependent cellular phagocytosis (ADCP).[2][4] Furthermore, the compound has been shown to induce immunogenic cell death, characterized by the release of damage-associated molecular patterns (DAMPs) that can prime an adaptive immune response.[1]

The binding of belantamab mafodotin to BCMA also blocks the pro-survival signaling cascades initiated by the natural ligands of BCMA, APRIL (a proliferation-inducing ligand) and BAFF (B-cell activating factor). This interference with the NF-κB pathway further contributes to the induction of apoptosis in myeloma cells.[2]

Figure 1: BCMA Signaling and Belantamab Mafodotin's Mechanism of Action.

Quantitative Data

The following tables summarize key quantitative data for belantamab mafodotin from preclinical and clinical studies.

Table 1: Preclinical Pharmacology

| Parameter | Value | Cell Lines | Reference |

| Binding Affinity (Kd) | ~1 nM | Human BCMA Protein | [6] |

| IC50 | Varies (dependent on BCMA expression) | Multiple Myeloma Cell Lines | [7] |

Table 2: Clinical Pharmacokinetics (Population PK Model)

| Parameter | Monotherapy | Combination Therapy | Reference |

| Initial Systemic Clearance | 0.926 L/day | 0.926 L/day | [8][9] |

| Steady-State Clearance | 0.619 L/day | 0.518 L/day | [8][9] |

| Steady-State Volume of Distribution | 10.8 L | 10.8 L | [8][9] |

| Initial Elimination Half-Life | 13.0 days | 13.0 days | [8][9] |

| Steady-State Elimination Half-Life | 16.8 days | 19.1 days | [8][9] |

Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (DREAMM Studies)

| Study | Treatment Arm | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Duration of Response (DOR) | Reference |

| DREAMM-1 | Belantamab Mafodotin Monotherapy | 60% | 7.9 months | Not Reached (at time of report) | [3] |

| DREAMM-2 | Belantamab Mafodotin (2.5 mg/kg) | 31% | 2.9 months | 11.0 months | [10] |

Experimental Protocols

This section details the methodologies for key experiments cited in the development and evaluation of belantamab mafodotin.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effect of belantamab mafodotin on multiple myeloma cells.

Methodology:

-

Cell Culture: Multiple myeloma cell lines are cultured in appropriate media and conditions.

-

Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.[11]

-

Treatment: Cells are treated with a serial dilution of belantamab mafodotin or control compounds.[1]

-

Incubation: The plates are incubated for a period of 3 days.[1]

-

Viability Assessment: Cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a high-content imaging system to quantify live and dead cells.[11]

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Figure 2: General Workflow for an In Vitro Cytotoxicity Assay.

BCMA Binding Assay (Surface Plasmon Resonance)

Objective: To quantify the binding affinity of belantamab mafodotin to its target, BCMA.

Methodology:

-

Chip Preparation: A sensor chip (e.g., CM5) is activated and an anti-Fc antibody is immobilized on the surface.

-

Ligand Capture: The anti-BCMA antibody component of belantamab mafodotin is captured on the anti-Fc antibody-coated surface.

-

Analyte Injection: A dilution series of soluble recombinant human BCMA is injected over the sensor surface at a constant flow rate.

-

Dissociation: After the association phase, buffer is flowed over the surface to monitor the dissociation of the BCMA from the antibody.

-

Regeneration: The sensor surface is regenerated to remove the bound antibody and analyte.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a 1:1 Langmuir binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.

Clinical Trial Protocol (DREAMM Study Program)

Objective: To evaluate the safety, efficacy, and pharmacokinetics of belantamab mafodotin in patients with relapsed/refractory multiple myeloma.

General Design: The DREAMM (DRiving Excellence in Approaches to Multiple Myeloma) program consists of multiple clinical trials, including dose-escalation and expansion phase studies.[3]

Key Inclusion Criteria:

-

Confirmed diagnosis of multiple myeloma.

-

Relapsed or refractory disease after receiving at least a specified number of prior therapies.

-

Measurable disease.[12]

Treatment:

-

Belantamab mafodotin is administered as an intravenous infusion at specified doses and schedules (e.g., 2.5 mg/kg every 3 weeks).[10]

Assessments:

-

Safety: Monitored through the evaluation of adverse events, laboratory tests, and physical examinations.

-

Efficacy: The primary endpoint is typically the overall response rate (ORR), with secondary endpoints including duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[10]

-

Pharmacokinetics: Blood samples are collected at specified time points to determine the pharmacokinetic parameters of belantamab mafodotin and the free MMAF payload.[13]

Data Analysis:

-

Efficacy endpoints are evaluated by an independent review committee.

-

Pharmacokinetic data is analyzed using non-compartmental and/or population pharmacokinetic modeling.[13]

Conclusion

Belantamab mafodotin represents a significant advancement in the treatment of multiple myeloma, leveraging a targeted delivery mechanism to enhance the therapeutic index of a potent cytotoxic agent. Its multifaceted mechanism of action, which includes direct cytotoxicity and immune-mediated effects, underscores the potential of antibody-drug conjugates in oncology. The quantitative data from preclinical and clinical studies provide a robust foundation for its clinical use and further development. The experimental protocols outlined herein offer a framework for the continued investigation of this and similar targeted therapies.

References

- 1. Belantamab Mafodotin (GSK2857916) Drives Immunogenic Cell Death and Immune-mediated Antitumor Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Antibody Drug Conjugate, Belantamab-Mafodotin, in the Treatment of Multiple Myeloma: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. adcreview.com [adcreview.com]

- 4. Belantamab Mafodotin: From Clinical Trials Data to Real-Life Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jclinmedcasereports.com [jclinmedcasereports.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel anti–B-cell maturation antigen antibody-drug conjugate (GSK2857916) selectively induces killing of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics for Belantamab Mafodotin Monotherapy and Combination Therapies in Patients with Relapsed/Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. gsk.com [gsk.com]

- 11. The Effect of Belantamab Mafodotin on Primary Myeloma–Stroma Co-Cultures: Asymmetrical Mitochondrial Transfer between Myeloma Cells and Autologous Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DREAMM 7 - Victorian Cancer Trials Link [trials.cancervic.org.au]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

Cellular pathways affected by GSK-X

An In-depth Technical Guide to the Cellular Pathways Affected by GSK-X (CHIR99021)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycogen Synthase Kinase 3 (GSK-3) is a highly conserved serine/threonine protein kinase that plays a pivotal role in a vast array of cellular processes.[1] It exists as two isoforms, GSK-3α and GSK-3β, which are encoded by separate genes.[2] Unlike many kinases that are activated by specific signaling events, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibition, often via phosphorylation at specific serine residues (Ser21 for GSK-3α and Ser9 for GSK-3β).[3][4][5] The dysregulation of GSK-3 activity has been implicated in a wide range of human diseases, including metabolic disorders, various cancers, and neurodegenerative diseases such as Alzheimer's.[1][6][7]

This guide focuses on GSK-X , a designation for the well-characterized and highly potent aminopyrimidine derivative, CHIR99021 . GSK-X is a selective, ATP-competitive inhibitor of both GSK-3 isoforms.[2][6] Its high potency and specificity make it an invaluable tool for dissecting the cellular functions of GSK-3 and a compound of interest for therapeutic development. This document details the core cellular pathways modulated by GSK-X, presents quantitative data on its activity, and provides detailed protocols for its experimental evaluation.

Core Cellular Pathways Modulated by GSK-X

GSK-X exerts its influence by inhibiting GSK-3, thereby impacting multiple downstream signaling cascades. The most profoundly affected are the Wnt/β-catenin and Insulin signaling pathways.

Wnt/β-Catenin Signaling Pathway

The Wnt pathway is crucial for embryonic development and adult tissue homeostasis.[6] GSK-3 is a key negative regulator of the canonical Wnt pathway.

-

In the Absence of Wnt Signal (GSK-3 Active): A multiprotein "destruction complex," comprising GSK-3, Axin, and Adenomatous Polyposis Coli (APC), phosphorylates the transcriptional coactivator β-catenin.[8][9] This phosphorylation event marks β-catenin for ubiquitination and subsequent degradation by the proteasome.[8] As a result, cytoplasmic β-catenin levels remain low, and Wnt target genes are not transcribed.

-

Effect of GSK-X (GSK-3 Inhibition): GSK-X directly inhibits the kinase activity of GSK-3, preventing the phosphorylation of β-catenin.[6][8] This leads to the stabilization and accumulation of unphosphorylated β-catenin in the cytoplasm.[8][9] Subsequently, β-catenin translocates to the nucleus, where it binds to T-cell factor/lymphoid-enhancing factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-Myc and Cyclin D1.[6][8] Therefore, chemical inhibition of GSK-3 with GSK-X serves as a potent pharmacological activation of the canonical Wnt signaling pathway.[6]

References

- 1. GSK-3 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. What are the therapeutic applications for GSK-3 inhibitors? [synapse.patsnap.com]

- 5. New insights into the role of GSK-3β in the brain: from neurodegenerative disease to tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. agscientific.com [agscientific.com]

- 7. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]

- 8. reprocell.com [reprocell.com]

- 9. Glycogen Synthase Kinase-3 in Insulin and Wnt Signalling : a Double-edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]

GSK-X safety and toxicity profile

This in-depth technical guide outlines the safety and toxicity profile of Dostarlimab (GSK-X), a humanized anti-programmed death-1 (PD-1) monoclonal antibody.[1][2] It is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview based on preclinical and clinical data.

Executive Summary

Dostarlimab is an immune checkpoint inhibitor that blocks the interaction between the PD-1 receptor on T-cells and its ligands, PD-L1 and PD-L2.[1][3] This action disrupts the primary inhibitory signal suppressing the anti-tumor immune response, thereby reactivating cytotoxic T-cells to target and eliminate cancer cells.[1][2][4] The safety profile of dostarlimab is consistent with other anti-PD-1 therapies, characterized primarily by immune-related adverse events (irAEs).[4][5][6] Preclinical studies in cynomolgus monkeys and extensive clinical data from the GARNET trial have established a manageable safety profile, demonstrating that dostarlimab is generally well-tolerated.[7][8]

Mechanism of Action and Toxicity Pathway

Dostarlimab is a humanized monoclonal antibody of the IgG4 isotype, which binds with high affinity to the PD-1 receptor.[3][9] By preventing the binding of PD-L1 and PD-L2 to PD-1, it removes a critical "brake" on the immune system, enhancing T-cell activation and proliferation.[3][10] While this is the basis for its anti-tumor activity, this generalized immune enhancement can also lead to the breakdown of peripheral tolerance, resulting in immune-mediated inflammation in various organ systems.[4] These irAEs are the primary toxicities associated with dostarlimab and can manifest in any organ system at any time during or after treatment.[3][4]

Preclinical Safety and Toxicology

Animal Studies

Due to a lack of cross-reactivity with rodent PD-1, toxicology studies were conducted in the cynomolgus monkey, the only relevant species.[9]

Experimental Protocol: Repeat-Dose Toxicology Study

-

Species: Cynomolgus monkey.[9]

-

Administration: Intravenous (IV) infusion.[9]

-

Dosage Levels: Single-dose (10, 30, and 100 mg/kg) and 4-week repeat-dose studies were performed.[8][9]

-

Parameters Monitored: Clinical observations, body weight, food consumption, ophthalmology, electrocardiography (ECG), clinical pathology (hematology, coagulation, serum chemistry), and gross and microscopic pathology.

-

Key Findings: Dostarlimab was well-tolerated in single-dose and 4-week repeat-dose studies, with toxicity profiles comparable to other anti-PD-1 antibodies.[3][7][8] No unexpected toxicities were identified.

Pharmacokinetics and Metabolism

Dostarlimab is metabolized via catabolic pathways into small peptides and amino acids.[1][3] It exhibits dose-proportional pharmacokinetics.[1]

| Parameter | Value | Source |

| Mean Terminal Half-Life | 25.4 days | [3][11] |

| Mean Clearance | 0.007 L/h | [3][11] |

| Mean Volume of Distribution (steady state) | 5.3 L | [3][11] |

| Metabolism | Catabolic pathways | [1][3] |

Clinical Safety Profile

The clinical safety of dostarlimab has been extensively evaluated in the multi-cohort Phase I GARNET study.[5][12][13] The safety population includes patients with various advanced solid tumors, primarily recurrent or advanced mismatch repair-deficient (dMMR) endometrial cancer.[5][12]

Overview of Adverse Events

Treatment-related adverse events (TRAEs) were primarily Grade 1 or 2 in severity.[12] The safety profile was consistent across different tumor cohorts in the GARNET study.[12][14]

Common Treatment-Related Adverse Events

The most frequently reported TRAEs in the GARNET study were generally low-grade and manageable.[5][10]

| Adverse Event (Any Grade) | Frequency (dMMR EC Cohort) | Source |

| Fatigue | 17.6% | [12][13] |

| Asthenia | 15% | [5] |

| Diarrhea | 13.8% - 15% | [5][12][13] |

| Nausea | 13% - 13.8% | [5][12][13] |

Severe and Immune-Related Adverse Events

Severe (Grade ≥3) TRAEs occurred in a smaller subset of patients.[12] Discontinuation due to TRAEs was infrequent.[5][12][14]

| Adverse Event Category | Details | Frequency / Notes | Source |

| Grade ≥3 TRAEs | Occurred in 16.6% of patients in a combined analysis. | The most common Grade ≥3 TRAEs included anemia and increased transaminases. | [4][12][13] |

| Discontinuation due to TRAEs | Low rate of treatment cessation due to toxicity. | 2% - 5.5% of patients. | [5][12][14] |

| Immune-Mediated Hepatitis | Can be serious or life-threatening. | Occurred in 2% of patients in prelicensure studies. | [15] |

| Immune-Mediated Pneumonitis | Can be severe or fatal. | Occurred in 1.1% of patients in clinical trials. | [4] |

| Immune-Mediated Colitis | Inflammation of the colon. | Part of the spectrum of irAEs seen with PD-1 inhibitors. | [6][15] |

| Endocrinopathies | Includes thyroid disorders (hypo- and hyperthyroidism), hypophysitis. | Hypothyroidism and hyperthyroidism are common irAEs. | [15][16] |

| Deaths Attributed to Dostarlimab | Very rare. | No deaths were attributed to dostarlimab in several key cohorts of the GARNET study. | [5][12][14] |

Conclusion

Dostarlimab (GSK-X) demonstrates a manageable and predictable safety profile consistent with the anti-PD-1 inhibitor class. The primary toxicities are immune-related adverse events, which are generally low-grade and can be managed with established protocols. Preclinical data in cynomolgus monkeys did not reveal any off-target toxicities, and the extensive clinical data from the GARNET study confirm its tolerability in patients with advanced solid tumors.[8][17] Close monitoring for irAEs is critical for the safe administration of dostarlimab.[3][4]

References

- 1. drugs.com [drugs.com]

- 2. Dostarlimab an Inhibitor of PD-1/PD-L1: A New Paradigm for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dostarlimab: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijshr.com [ijshr.com]

- 5. gsk.com [gsk.com]

- 6. onclive.com [onclive.com]

- 7. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preclinical characterization of dostarlimab, a therapeutic anti-PD-1 antibody with potent activity to enhance immune function in in vitro cellular assays and in vivo animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dostarlimab: From preclinical investigation to drug approval and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jchr.org [jchr.org]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. Safety and antitumor activity of dostarlimab in patients with advanced or recurrent DNA mismatch repair deficient/microsatellite instability-high (dMMR/MSI-H) or proficient/stable (MMRp/MSS) endometrial cancer: interim results from GARNET-a phase I, single-arm study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. Dostarlimab - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Dostarlimab: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 17. ascopubs.org [ascopubs.org]

Discovery and Preclinical Development

An In-depth Technical Guide on the Discovery and Synthesis of Dolutegravir

Introduction

The human immunodeficiency virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV replication cycle is integrase, which facilitates the insertion of the viral DNA into the host cell's genome, a crucial step for establishing chronic infection.[1] The development of integrase strand transfer inhibitors (INSTIs) marked a major advancement in antiretroviral therapy (ART). Dolutegravir (formerly GSK-1349572), sold under the brand name Tivicay, is a second-generation INSTI that has become a cornerstone of modern HIV treatment regimens.[2][3] It demonstrates potent antiviral activity, a high barrier to resistance, and a favorable pharmacokinetic profile, allowing for once-daily dosing without a pharmacokinetic booster.[3][4] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for Dolutegravir.

The discovery of Dolutegravir was a strategic effort by ViiV Healthcare and Shionogi Pharmaceuticals to develop a follow-on compound to first-generation INSTIs like Raltegravir and Elvitegravir.[3] The primary goals were to improve the resistance profile, particularly against common INSTI resistance mutations, and to optimize pharmacokinetic properties for once-daily administration.[1][3] The development strategy focused on creating a molecule with a high genetic barrier to resistance, a characteristic that was later confirmed in clinical studies where no resistance mutations were found in treatment-naïve patients experiencing virologic failure.[3][5]

Mechanism of Action

Dolutegravir functions by inhibiting the strand transfer step of HIV integration.[6] After the virus enters a host CD4+ T cell, its RNA is reverse-transcribed into DNA. This viral DNA is then transported to the nucleus, where the integrase enzyme binds to its ends and cleaves two nucleotides from each 3' end in a step called 3'-processing. The resulting recessed ends are then covalently joined to the host cell's DNA in the strand transfer step. Dolutegravir binds to the active site of the integrase enzyme, chelating the two magnesium ions essential for its catalytic activity.[7][8] This action effectively blocks the strand transfer process, preventing the integration of viral DNA into the host genome and halting the viral replication cycle.[6][9]

Data Presentation

In Vitro Antiviral Activity

Dolutegravir exhibits potent activity against various strains of HIV-1 and HIV-2, including those resistant to other classes of antiretrovirals. Its efficacy is measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

| Assay Type | Cell Line / Virus Type | IC50 / EC50 (nM) | Reference |

| Cell-free Strand Transfer | Recombinant HIV-1 Integrase | IC50: 2.7 | [8] |

| Antiviral Activity | HIV-1 (Lab Strains) in PBMCs | EC50: 0.5 | [10][11] |

| Antiviral Activity | HIV-1 (Lab Strains) in MT-4 cells | EC50: 0.7 - 2.0 | [9][10][11] |

| Antiviral Activity | HIV-1 (Clinical Isolates, Clades A-G, O) | Mean EC50: 0.2 (Range: 0.02-2.14) | [10][11] |

| Antiviral Activity | HIV-2 (Clinical Isolates) | Mean EC50: 0.18 (Range: 0.09-0.61) | [10][11] |

| Antiviral Activity | Raltegravir-Resistant Mutants (N155H) | FC-IC50: 1.37 (Median) | [12] |

| Antiviral Activity | Raltegravir-Resistant Mutants (T97A + Y143R) | FC-IC50: 1.05 (Median) | [12] |

FC-IC50: Fold change in IC50 compared to wild-type virus.

Pharmacokinetic Properties

Dolutegravir demonstrates a predictable pharmacokinetic profile suitable for once-daily dosing. It is primarily metabolized via UGT1A1 with a minor contribution from CYP3A4.[13]

| Parameter | Value (for 50 mg once daily) | Reference |

| Tmax (Median) | 0.5 - 2.5 hours | [13][14] |

| Cmax (Mean) | 3.67 µg/mL | [15] |

| AUC (0-24h, Mean) | 53.6 µg·h/mL | [15] |

| Cmin (Mean) | 1.11 µg/mL | [15] |

| Terminal Half-life (t½) | ~14 hours | [13][15] |

| Apparent Clearance (CL/F) | 0.901 L/h | [16] |

| Apparent Volume of Distribution (Vd/F) | 17.4 L | [16] |

| Protein Binding | >99% | [13] |

| CSF Concentration (Mean, Week 16) | 12.6 ng/mL | [13] |

Clinical Efficacy

Numerous clinical trials have established the high efficacy and safety of Dolutegravir-based regimens in both treatment-naïve and treatment-experienced individuals.

| Clinical Trial | Patient Population | Treatment Arms | Primary Endpoint (% Virologic Suppression) | Reference |

| FLAMINGO | Treatment-Naïve | Dolutegravir vs. Darunavir/Ritonavir (both with backbone) | 90% vs. 83% at 48 weeks | [5] |

| GEMINI-1 & -2 | Treatment-Naïve | Dolutegravir + Lamivudine vs. Dolutegravir + TDF/FTC | >90% in both arms at 48 weeks (non-inferior) | [17][18] |

| VIKING-3 | Treatment-Experienced (INSTI-Resistant) | Dolutegravir 50 mg twice daily + OBR | 75% at 24 weeks | [5] |

| DOLCE | Treatment-Naïve (CD4 ≤200) | Dolutegravir/Lamivudine vs. Dolutegravir + TDF/XTC | 82.2% at 48 weeks | [19] |

Virologic Suppression is typically defined as HIV-1 RNA <50 copies/mL.

Chemical Synthesis

The synthesis of Dolutegravir is a complex multi-step process. Several routes have been developed, including those for large-scale manufacturing. A common strategy involves the initial construction of the functionalized pyridone core, followed by cyclization with (R)-3-amino-1-butanol to form the tricyclic ring system, and finally, amidation to attach the difluorobenzyl group.[20][21]

Experimental Protocols

HIV-1 Integrase Strand Transfer Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.

-

Plate Preparation: Streptavidin-coated 96-well plates are used. A double-stranded HIV-1 LTR U5 donor substrate (DS) DNA, which is biotinylated at one end, is added to each well and incubated to allow binding to the plate.

-

Enzyme Binding: After washing away unbound substrate, purified recombinant HIV-1 integrase enzyme is added to the wells and incubated, allowing it to bind to the DS DNA.

-

Inhibitor Addition: Serial dilutions of Dolutegravir (or test compound) are added to the wells. A positive control (e.g., known inhibitor) and a negative control (no inhibitor) are included. The plate is incubated to allow the inhibitor to bind to the enzyme.[22]

-

Strand Transfer Reaction: A target substrate (TS) DNA with a 3'-end modification (e.g., a specific hapten) is added to initiate the strand transfer reaction. The integrase catalyzes the integration of the DS DNA into the TS DNA.

-

Detection: The plate is washed to remove unreacted components. An HRP-labeled antibody directed against the 3'-end modification of the TS DNA is added. If integration occurred, the TS DNA (now linked to the plate via the biotinylated DS DNA) will capture the antibody.

-

Data Analysis: A colorimetric substrate (e.g., TMB) is added, and the absorbance is read. The signal is inversely proportional to the inhibitor's activity. The IC50 value is calculated by fitting the data to a dose-response curve.[22]

Cell-Based Antiviral Activity Assay (Single-Round Infectivity)

This assay measures the ability of a compound to inhibit HIV-1 infection in a cell culture model.

-

Cell Seeding: TZM-bl cells, a HeLa cell line engineered to express CD4, CCR5, and CXCR4 and containing an HIV-1 LTR-driven luciferase reporter gene, are seeded into 96-well plates and incubated overnight.[23]

-

Compound Preparation: A stock solution of Dolutegravir is prepared and serially diluted in cell culture medium to create a range of concentrations.

-

Infection: The diluted Dolutegravir is added to the cells, followed immediately by the addition of an HIV-1 Env-pseudotyped virus. This virus is replication-defective but capable of a single round of infection, leading to the expression of the luciferase reporter gene.[23]

-

Incubation: The plates are incubated for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.[24]

-

Lysis and Luminescence Reading: The cells are lysed, and a luciferase substrate is added. The light output (luminescence) is measured using a luminometer.

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the virus control wells (no drug). The EC50 value is determined by fitting the data to a dose-response curve.[23][24]

Drug Discovery and Clinical Development Pathway

The development of Dolutegravir followed a structured pathway from initial discovery through to regulatory approval, ensuring its safety and efficacy.

Conclusion

Dolutegravir represents a significant achievement in antiretroviral drug development. Through a targeted discovery program, it was engineered to have potent activity against HIV, a high barrier to the development of resistance, and a favorable pharmacokinetic profile.[3] Its efficacy and safety have been robustly demonstrated in a comprehensive clinical trial program, establishing it as a preferred component of initial and subsequent HIV treatment regimens worldwide.[2] The detailed understanding of its synthesis, mechanism, and preclinical and clinical performance provides a valuable case study for drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. Dolutegravir - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Antiviral activity, safety, and pharmacokinetics/pharmacodynamics of dolutegravir as 10-day monotherapy in HIV-1-infected adults [natap.org]

- 5. Dolutegravir – a review of the pharmacology, efficacy, and safety in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Dolutegravir Sodium? [synapse.patsnap.com]

- 7. Dolutegravir Sodium | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Dolutegravir: An Integrase Strand Transfer Inhibitor for the Treatment of Human Immunodeficiency Virus 1 in Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. efda.gov.et [efda.gov.et]

- 11. efda.gov.et [efda.gov.et]

- 12. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 14. openaccesspub.org [openaccesspub.org]

- 15. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 16. Population pharmacokinetics of dolutegravir in HIV-infected treatment-naive patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Efficacy and Safety of Dual Therapy With Dolutegravir/Lamivudine in Treatment-naive Persons With CD4 Counts <200/mm3: 48-Week Results of the DOLCE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New Synthesis of HIV Drug Dolutegravir Sodium - ChemistryViews [chemistryviews.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Application Note: GSK-X, a Novel PARP Inhibitor for Preclinical Cancer Research

Introduction

GSK-X is a potent, orally available small molecule inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and PARP2, which are critical components of the DNA damage response (DDR) pathway. In preclinical studies, GSK-X has demonstrated significant anti-tumor activity in cancers with deficiencies in DNA repair pathways, particularly those with mutations in the BRCA1 and BRCA2 genes. This application note provides a detailed protocol for utilizing GSK-X in cell culture-based assays to assess its cytotoxic effects and to explore the concept of synthetic lethality.

Mechanism of Action

PARP enzymes are essential for the repair of single-strand DNA breaks (SSBs). When SSBs occur, PARP binds to the damaged DNA and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[1][2] GSK-X competitively inhibits PARP activity, preventing the repair of SSBs.[3] This leads to the accumulation of unrepaired SSBs, which can be converted into more lethal double-strand breaks (DSBs) during DNA replication.[2]

In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with defects in HR, such as those with BRCA1/2 mutations, the accumulation of DSBs leads to genomic instability and ultimately, cell death.[4] This selective killing of cancer cells with specific DNA repair defects is known as synthetic lethality and is a key mechanism of action for PARP inhibitors like GSK-X.[1][5]

Applications in Cell Culture

-

Determination of IC50 values: Assessing the half-maximal inhibitory concentration (IC50) of GSK-X in various cancer cell lines to determine its potency and selectivity.

-

Synthetic lethality studies: Comparing the cytotoxic effects of GSK-X in BRCA-mutant versus BRCA-wildtype cell lines to demonstrate the principle of synthetic lethality.

-

DNA damage response studies: Investigating the induction of DNA damage markers, such as γH2AX, following GSK-X treatment.

-

Combination therapy screening: Evaluating the synergistic or additive effects of GSK-X when combined with other anti-cancer agents, such as chemotherapy or radiotherapy.

Experimental Protocol: Cell Viability Assay Using GSK-X

This protocol describes a method for determining the effect of GSK-X on the viability of cancer cell lines using a luminescent-based assay.

Materials and Reagents

-

Cancer cell lines (e.g., MDA-MB-436 [BRCA1-mutant], HCC1937 [BRCA1-mutant], and MDA-MB-231 [BRCA-wildtype])[6][7][8]

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

-

GSK-X compound

-

Dimethyl sulfoxide (DMSO), sterile

-

96-well clear bottom, white-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Multimode plate reader with luminescence detection capabilities

Procedure

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired seeding density.

-

Seed 3,000 cells per well in a 96-well plate.[9]

-

Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

-

-

GSK-X Treatment:

-

Prepare a 10 mM stock solution of GSK-X in DMSO.

-

Perform serial dilutions of the GSK-X stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest GSK-X concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared GSK-X dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a multimode plate reader.

-

-

Data Analysis:

-

Subtract the average luminescence of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each GSK-X concentration relative to the vehicle control (set to 100% viability).

-

Plot the percentage of viability against the logarithm of the GSK-X concentration and determine the IC50 value using non-linear regression analysis.

-

Quantitative Data Summary

The following table represents hypothetical data from a cell viability assay performed with GSK-X on various breast cancer cell lines.

| Cell Line | BRCA1 Status | GSK-X Concentration (µM) | Percent Cell Viability (%) |

| MDA-MB-436 | Mutant | 0.01 | 85 |

| 0.1 | 62 | ||

| 1 | 25 | ||

| 10 | 5 | ||

| HCC1937 | Mutant | 0.01 | 88 |

| 0.1 | 65 | ||

| 1 | 28 | ||

| 10 | 7 | ||

| MDA-MB-231 | Wildtype | 0.01 | 98 |

| 0.1 | 95 | ||

| 1 | 80 | ||

| 10 | 55 |

Visualizations

Caption: Signaling pathway of PARP inhibition by GSK-X.

References

- 1. researchgate.net [researchgate.net]

- 2. The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review [mdpi.com]

- 3. gskpro.com [gskpro.com]

- 4. gskpro.com [gskpro.com]

- 5. Mechanism of Action of PARP Inhibitors | Annual Reviews [annualreviews.org]

- 6. BRCA1 mutation analysis of 41 human breast cancer cell lines reveals three new deleterious mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Interactions of BRCA1-mutated Breast Cancer Cell Lines with Adipose-derived Stromal Cells (ADSCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Niraparib-induced STAT3 inhibition increases its antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for GSK-3 Inhibitor in Kinase Assays

Topic: How to Use a Glycogen Synthale Kinase-3 (GSK-3) Inhibitor in a Kinase Assay

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the use of a potent and selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor in in vitro kinase assays. For the purpose of this document, the well-characterized inhibitor CHIR-99021 will be used as an exemplary compound, referred to as GSK-X. These guidelines are designed to assist researchers in accurately determining the inhibitory activity of compounds against GSK-3α and GSK-3β isoforms using a luminescence-based assay format.

Introduction to GSK-3 and GSK-X (CHIR-99021)

Glycogen Synthale Kinase-3 (GSK-3) is a ubiquitously expressed serine/threonine kinase that plays a crucial role in a wide array of cellular processes, including metabolism, cell proliferation, and apoptosis.[1][2] GSK-3 exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3] Dysregulation of GSK-3 activity has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and cancer, making it a significant therapeutic target.[2]

GSK-X, exemplified by CHIR-99021, is a potent and highly selective, ATP-competitive inhibitor of both GSK-3 isoforms.[4][5][6][7][8][9][10][11] Its high selectivity makes it an excellent tool for studying the biological functions of GSK-3 and for validating potential therapeutic agents targeting this kinase.

Data Presentation: Inhibitory Activity of GSK-X (CHIR-99021)

The inhibitory potency of GSK-X against the two GSK-3 isoforms is typically determined by measuring its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for CHIR-99021.

| Kinase Isoform | GSK-X (CHIR-99021) IC50 (nM) |

| GSK-3α | 10 |

| GSK-3β | 5 - 7 |

| Data sourced from multiple references.[4][5][6][7][8][9][10] |

Signaling Pathway Diagram

The following diagram illustrates the central role of GSK-3 in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3 is part of a destruction complex that phosphorylates β-catenin, targeting it for degradation. Inhibition of GSK-3, for instance by GSK-X, prevents this phosphorylation, leading to the accumulation and nuclear translocation of β-catenin, which in turn activates target gene transcription.[1][12]

Experimental Protocols

This section provides a detailed protocol for determining the IC50 value of GSK-X using a luminescence-based kinase assay, such as the Kinase-Glo® assay. This assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal corresponds to higher kinase activity.[13][14][15][16]

Materials and Reagents

-

Recombinant human GSK-3α or GSK-3β enzyme

-

GSK-3 substrate peptide (e.g., a derivative of glycogen synthase)

-

GSK-X (CHIR-99021)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Dithiothreitol (DTT)

-

DMSO

-

Kinase-Glo® Luminescent Kinase Assay Kit

-

White, opaque 96-well or 384-well plates

-

Multichannel pipettes

-

Luminometer

Experimental Workflow Diagram

The following diagram outlines the major steps involved in the in vitro kinase assay.

Detailed Protocol

-

Reagent Preparation:

-

Prepare 1x Kinase Assay Buffer by diluting a 5x stock solution with sterile distilled water. Add DTT to a final concentration of 1 mM just before use.

-

Prepare a 10 mM stock solution of GSK-X in 100% DMSO.

-

Create a series of GSK-X dilutions in 1x Kinase Assay Buffer. It is recommended to perform a 10-fold intermediate dilution followed by serial dilutions to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells remains constant and does not exceed 1%.

-

Thaw the recombinant GSK-3 enzyme on ice and dilute it to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically.

-

Prepare a master mix containing the GSK-3 substrate peptide and ATP in 1x Kinase Assay Buffer. The final concentrations will depend on the specific assay conditions but are typically around the Km for ATP (e.g., 10-50 µM).

-

-

Assay Procedure:

-

Add 5 µL of the serially diluted GSK-X or vehicle (1x Kinase Assay Buffer with the same final DMSO concentration) to the wells of a white, opaque 96-well plate. Include "no inhibitor" controls (vehicle) and "no enzyme" controls (assay buffer).

-

Add 10 µL of the diluted GSK-3 enzyme to each well, except for the "no enzyme" control wells, to which 10 µL of 1x Kinase Assay Buffer should be added.

-

Initiate the kinase reaction by adding 10 µL of the substrate/ATP master mix to all wells. The final reaction volume will be 25 µL.

-

Incubate the plate at 30°C for 45 to 60 minutes. The optimal incubation time should be determined to ensure the reaction is within the linear range.

-

Equilibrate the plate and the Kinase-Glo® reagent to room temperature.

-

Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

-

Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence (from the "no enzyme" control wells) from all other readings.

-

Calculate the percent inhibition for each GSK-X concentration relative to the "no inhibitor" control (0% inhibition) and the "no enzyme" control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the GSK-X concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

Logical Relationship Diagram for Luminescence-Based Kinase Assays

The following diagram illustrates the relationship between kinase activity and the resulting luminescent signal for two common assay types.

References

- 1. GSK3 Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]

- 2. GSK-3 - Wikipedia [en.wikipedia.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. CHIR99021 ≥95% (HPLC), liquid, GSK-3 inhibitor, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 5. amsbio.com [amsbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CHIR 99021 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. cellagentech.com [cellagentech.com]

- 10. static.miltenyibiotec.com [static.miltenyibiotec.com]

- 11. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]

- 12. researchgate.net [researchgate.net]

- 13. promega.com [promega.com]

- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for GSK-X Dosage in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of representative GlaxoSmithKline (GSK) small molecule inhibitors in mouse models. The following information is intended to serve as a guide for researchers designing and executing preclinical studies. It is crucial to note that "GSK-X" is a placeholder, and the data presented herein is a synthesis of publicly available information on various GSK inhibitors, with a primary focus on GSK-3β inhibitors as a representative example. Researchers must adapt these protocols to their specific experimental needs and adhere to all relevant institutional and national guidelines for animal welfare.

Introduction

GlaxoSmithKline has developed a wide range of small molecule inhibitors targeting key signaling pathways implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Preclinical evaluation in in vivo mouse models is a critical step in the development of these compounds. This document outlines standardized protocols for the preparation and administration of these inhibitors, along with recommended dosages and schedules based on published studies.

Quantitative Data Summary

The following tables summarize dosages and administration routes for several representative GSK inhibitors used in in vivo mouse models. This data is compiled from various preclinical studies and should be used as a starting point for experimental design. Dose-response studies are highly recommended to determine the optimal dose for a specific mouse model and therapeutic indication.

Table 1: In Vivo Dosage and Administration of Representative GSK Inhibitors in Mice

| Compound Class | Representative Compound(s) | Mouse Model | Dosage Range | Administration Route | Dosing Frequency | Reference(s) |

| GSK-3β Inhibitor | SB-216763, AR-A014418 | Colon Cancer Xenograft | 1, 2, 5 mg/kg | Intraperitoneal (i.p.) | 3 times per week | [1] |

| SB-216763 | Osteosarcoma Orthotopic | 2 mg/kg | Intraperitoneal (i.p.) | 3 times per week | ||

| EZH2 Inhibitor | GSK343 | Neuroblastoma Xenograft | 10 mg/kg | Intraperitoneal (i.p.) | Daily | [2][3] |

| GSK343 | Glioma Xenograft | 5, 10 mg/kg | Intraperitoneal (i.p.) | Not specified | [4] | |

| GSK343 | Parkinson's Disease Model (MPTP) | 1, 5, 10 mg/kg | Intraperitoneal (i.p.) | Daily | ||

| Akt Inhibitor | GSK690693 | Ovarian, Prostate, Breast Carcinoma Xenografts | 30 mg/kg | Intraperitoneal (i.p.) | Daily | [5][6][7] |

| BCL6 Inhibitor | GSK137 | Immunized Mice | 15, 30 mg/kg | Oral (p.o.) | Not specified | |

| p38 MAPK Inhibitor | GSK3179106 | Sepsis-induced Acute Lung Injury | 3, 6 mg/kg | Intraperitoneal (i.p.) | Pretreatment (12h and 1h before LPS) |

Experimental Protocols

The following are detailed protocols for the preparation and administration of a representative GSK-3β inhibitor (SB-216763) and an EZH2 inhibitor (GSK343). These can be adapted for other similar small molecule inhibitors.

Protocol 1: Intraperitoneal Administration of a GSK-3β Inhibitor (e.g., SB-216763) in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of a GSK-3β inhibitor in a subcutaneous xenograft mouse model.

Materials:

-

GSK-3β inhibitor (e.g., SB-216763)

-

Vehicle: 75% Dimethyl sulfoxide (DMSO) in sterile phosphate-buffered saline (PBS)[1] or 0.5% hydroxypropyl methylcellulose (HPMC) in sterile water[8]

-

Cancer cell line (e.g., SW480 human colon cancer cells)

-

6-8 week old athymic nude mice (BALB/c nu/nu)

-

Sterile syringes and needles (27-30 gauge)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Culture and Implantation:

-

Culture SW480 cells in appropriate media until they reach 80-90% confluency.

-

Harvest cells and resuspend in sterile PBS at a concentration of 1 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Randomize mice into treatment and control groups (n=5-8 mice per group).

-

-

Preparation of Dosing Solution:

-

For DMSO-based vehicle: Prepare a 75% DMSO solution in sterile PBS. Dissolve the GSK-3β inhibitor in the vehicle to the desired stock concentration. For example, to achieve a 2 mg/kg dose in a 20g mouse with a 200 µL injection volume, the concentration would be 0.2 mg/mL.[1]

-

For HPMC-based vehicle: Prepare a 0.5% HPMC suspension in sterile water. The inhibitor can be prepared as a fine suspension.[8]

-

Prepare fresh dosing solutions on each day of administration.

-

-

Administration:

-

Monitoring and Endpoints:

-

Monitor animal health and body weight daily or at least three times per week.

-

Measure tumor volume 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

Protocol 2: Intraperitoneal Administration of an EZH2 Inhibitor (e.g., GSK343) in a Xenograft Mouse Model

Objective: To assess the effect of an EZH2 inhibitor on tumor growth in a subcutaneous neuroblastoma xenograft model.

Materials:

-

EZH2 inhibitor (e.g., GSK343)

-

Vehicle: Sterile phosphate-buffered saline (PBS) with a small amount of a solubilizing agent like DMSO.[9]

-

Neuroblastoma cell line (e.g., SK-N-BE(2))

-

6-week-old female athymic nude mice

-

Sterile syringes and needles (27-30 gauge)

-

Calipers

Procedure:

-

Cell Implantation:

-

Tumor Growth and Randomization:

-

Dosing Solution Preparation:

-

Administration:

-

Monitoring:

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by representative GSK inhibitors and a general experimental workflow for in vivo studies.

Caption: Simplified GSK-3β signaling pathway and the inhibitory action of GSK-X.

Caption: Mechanism of EZH2-mediated gene silencing and its inhibition by GSK-X.

Caption: General experimental workflow for in vivo efficacy studies in mouse models.

References

- 1. researchgate.net [researchgate.net]

- 2. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EZH2 inhibition decreases neuroblastoma proliferation and in vivo tumor growth | PLOS One [journals.plos.org]

- 4. EZH2 Inhibition to Counteract Oral Cancer Progression through Wnt/β-Catenin Pathway Modulation [mdpi.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Initial Testing (Stage 1) of the Akt Inhibitor GSK690693 by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Testing Fmr1KO Phenotypes in Response to GSK3 Inhibitors: SB216763 versus AFC03127 [frontiersin.org]

- 9. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: GSK-X Solubility and Vehicle for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to understanding the solubility profile of the hypothetical compound GSK-X and preparing a suitable vehicle for parenteral administration in preclinical research. Due to the limited aqueous solubility of many drug candidates, developing an appropriate formulation is a critical step to ensure accurate and reproducible results in in vivo studies. This document outlines common strategies and a detailed protocol for the formulation of a poorly soluble compound like GSK-X.

GSK-X Solubility Profile (Representative Data)

The following table summarizes the hypothetical solubility of GSK-X in various solvents and vehicle components commonly used in preclinical formulations. This data is intended to be illustrative for a poorly water-soluble compound. Researchers should determine the actual solubility of their specific compound of interest experimentally.

| Solvent / Vehicle Component | Solubility (mg/mL) | Temperature (°C) | Notes |

| Water | < 0.01 | 25 | Practically insoluble |

| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.01 | 25 | Practically insoluble |

| Ethanol | 15 | 25 | Moderate solubility |

| Dimethyl Sulfoxide (DMSO) | > 100 | 25 | High solubility |

| Polyethylene Glycol 400 (PEG400) | 50 | 25 | Good solubility |

| Propylene Glycol (PG) | 30 | 25 | Good solubility |

| 10% Solutol® HS 15 in Water | 5 | 25 | Improved aqueous solubility |

| 20% Captisol® (SBE-β-CD) in Water | 10 | 25 | Enhanced solubility through complexation |

| 5% Tween® 80 in Water | 1 | 25 | Surfactant-aided dispersion |

| Vehicle Formulation Example: | |||

| 10% DMSO / 40% PEG400 / 50% Saline | ~2 | 25 | A common co-solvent system for in vivo use |

Experimental Protocols

Materials and Equipment

-

GSK-X (or active pharmaceutical ingredient, API)

-

Dimethyl Sulfoxide (DMSO), USP grade

-

Polyethylene Glycol 400 (PEG400), USP grade

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Sterile, pyrogen-free water for injection

-

Analytical balance

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Sterile vials

-

Sterile syringes and filters (0.22 µm)

-

pH meter (optional)

Protocol for Preparation of a Co-Solvent Vehicle for Injection